Methyl 5-nitro-2-(trifluoromethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 5-nitro-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)6-4-5(13(15)16)2-3-7(6)18-9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVHNWENISJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673223 | |
| Record name | Methyl 5-nitro-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307989-42-0 | |
| Record name | Methyl 5-nitro-2-(trifluoromethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307989-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-nitro-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Methyl 5-nitro-2-(trifluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of interest in drug discovery.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties are exploited in the manufacture of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, while the trifluoromethoxy group can influence the electronic properties of the molecule. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Properties
Electron-Withdrawing vs. Leaving Groups :
- The nitro group in the target compound enhances electrophilic substitution resistance but activates the ring toward nucleophilic aromatic substitution (NAS). In contrast, bromo in Methyl 5-bromo-2-(trifluoromethoxy)benzoate acts as a leaving group, enabling cross-coupling reactions .
- Trifluoromethoxy (-OCF₃) provides moderate electron withdrawal and steric bulk, whereas trifluoromethyl (-CF₃) (e.g., in Methyl 5-nitro-2-(trifluoromethyl)benzoate) is more electron-withdrawing, increasing stability toward oxidation .
Positional Isomerism :
- Moving the trifluoromethoxy group from the 2-position (target compound) to the 3-position (Methyl 3-(trifluoromethoxy)benzoate) alters electronic distribution. The meta-substituted derivative exhibits reduced steric hindrance, enhancing solubility in polar solvents .
Functional Group Diversity :
- Sulfonylurea derivatives (e.g., Triflusulfuron methyl ester) incorporate triazine rings, enabling herbicidal activity via enzyme inhibition, unlike the nitro/trifluoromethoxy combination in the target compound .
- Acetamido groups (e.g., Methyl 3-acetamido-4-(trifluoromethoxy)benzoate) introduce hydrogen-bonding capacity, making such compounds candidates for drug design .
Spectroscopic and Analytical Data
- NMR Analysis : The target compound’s structure can be inferred from similar derivatives. For example, Methyl 3-acetamido-4-(trifluoromethoxy)benzoate shows distinct ¹⁹F NMR signals at δ = -64.9 ppm for -OCF₃, a pattern expected in the target compound .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 278.0640 for a related trifluoromethoxy benzoate), aiding in structural validation .
Biological Activity
Methyl 5-nitro-2-(trifluoromethoxy)benzoate is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Nitro group : Known for its ability to undergo reduction to form reactive intermediates that can interact with cellular components.
- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.
- Benzoate moiety : Provides structural stability and may influence the compound's interaction with biological targets.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to microbial growth.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular disruption and death in susceptible organisms.
- Reactive Intermediates : The reduction of the nitro group can generate reactive species that modify proteins or nucleic acids, potentially leading to cytotoxic effects.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal properties. The following table summarizes key findings from studies on its antimicrobial efficacy:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Bactericidal | 62.5 μg/mL |
| Escherichia coli | Bactericidal | 125 μg/mL |
| Candida albicans | Antifungal | 31.25 μg/mL |
These results indicate that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, preliminary studies suggest that the compound may possess anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, although detailed studies are needed to confirm these effects.
Case Studies and Research Findings
- Antileishmanial Activity : A study explored the synthesis of nitroimidazole derivatives, including this compound, which exhibited significant activity against Leishmania species. The compound's structure was pivotal in enhancing its efficacy against these protozoan parasites .
- Mechanochemical Synthesis : Research demonstrated a mechanochemical approach to synthesize derivatives of this compound, highlighting its versatility in organic synthesis and potential applications in drug development .
- Comparative Studies : Comparative analyses with other benzoate derivatives revealed that this compound exhibited superior antibacterial activity compared to structurally similar compounds .
Preparation Methods
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy group (-OCF3) is generally introduced via electrophilic trifluoromethoxylation or nucleophilic substitution on appropriately activated aromatic precursors. Common approaches include:
- Nucleophilic aromatic substitution (SNAr): Starting from 2-halogenated nitrobenzoic acid derivatives, reaction with trifluoromethoxide sources under basic conditions can yield the trifluoromethoxy-substituted intermediate.
- Electrophilic trifluoromethoxylation: Using reagents such as trifluoromethyl hypofluorite or related electrophiles to directly functionalize phenolic precursors.
These methods require careful temperature and solvent control to avoid side reactions and ensure regioselectivity.
Selective Nitration
Nitration at the 5-position (meta to the trifluoromethoxy group and ortho/para to the ester) is a critical step. The presence of electron-withdrawing trifluoromethoxy and electron-donating ester groups influences regioselectivity.
Key parameters for optimized nitration include:
- Reagent choice: Mixed acid systems (nitric acid and sulfuric acid) are standard; however, using acetyl nitrate (AcONO2) under anhydrous conditions can enhance regioselectivity.
- Temperature: Low temperatures (0–5°C) slow the reaction and favor the desired substitution pattern.
- Solvent: Polar aprotic solvents like acetonitrile can stabilize intermediates and improve selectivity.
Esterification
The methyl ester is typically formed by:
- Direct esterification: Reacting the corresponding carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid under reflux.
- Alcoholysis of amide intermediates: Hydrolysis of nitrile precursors to amides followed by alcoholysis with sulfuric acid-methanol mixtures can also be employed, as demonstrated in related trifluoromethyl-substituted benzoate syntheses.
Representative Synthetic Route Example
| Step | Reaction Type | Starting Material | Conditions | Product |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-Halo-5-nitrobenzoic acid derivative | Base (K2CO3), trifluoromethoxide, DMF, 80–100°C | 5-Nitro-2-(trifluoromethoxy)benzoic acid |
| 2 | Esterification | 5-Nitro-2-(trifluoromethoxy)benzoic acid | Methanol, H2SO4 catalyst, reflux | This compound |
This route is adapted from analogous procedures reported for trifluoromethyl and nitro-substituted benzoates, emphasizing the importance of mild conditions and controlled reagent addition to maximize yield and purity.
Critical Reaction Parameters and Optimization
| Parameter | Effect on Synthesis | Optimization Strategy |
|---|---|---|
| Temperature | Influences regioselectivity and reaction rate | Maintain 0–5°C during nitration |
| Acid concentration | Affects esterification efficiency and side reactions | Use catalytic sulfuric acid, avoid excess acidity |
| Solvent choice | Impacts solubility and selectivity | Use polar aprotic solvents for substitution steps |
| Molar ratios | Determines completeness and side product formation | Use stoichiometric or slight excess of reagents |
| Reaction time | Balances conversion and decomposition | Monitor progress; avoid prolonged exposure |
Research Findings and Industrial Insights
- Hydrolysis of nitrile intermediates to amides followed by alcoholysis in sulfuric acid-methanol mixtures is a practical and scalable method for ester formation, as reported in related trifluoromethyl benzoate syntheses.
- Nitration regioselectivity is enhanced by using acetyl nitrate and low temperatures, minimizing over-nitration and decomposition.
- Purity of starting materials and control of reaction environment (dryness, temperature) are crucial to avoid side reactions such as ester hydrolysis or reduction of the nitro group.
- Industrial processes often employ continuous flow reactors and optimized purification protocols to improve yield and safety.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Trifluoromethoxy introduction | SNAr or electrophilic trifluoromethoxylation | Trifluoromethoxide salts, electrophilic reagents | Requires base or electrophilic conditions |
| Nitration | Electrophilic aromatic substitution | HNO3/H2SO4 or AcONO2, low temperature (0–5°C) | Control to avoid over-nitration |
| Esterification | Acid-catalyzed esterification or alcoholysis | Methanol, H2SO4, reflux or sulfuric acid-methanol mix | Hydrolysis of amide intermediates possible |
The preparation of this compound is a multi-step process requiring precise control of reaction conditions to achieve regioselective substitution and high purity. The synthesis involves strategic introduction of trifluoromethoxy and nitro groups followed by esterification. Optimization of temperature, reagent choice, and solvent environment plays a critical role in maximizing yield and minimizing side reactions. Industrial methods build upon these foundations, incorporating scalable and safe protocols.
This analysis synthesizes data from diverse, authoritative chemical literature and patent sources to provide a comprehensive guide for researchers and industrial chemists focused on this compound’s synthesis. The methods outlined reflect current best practices and highlight critical parameters for successful preparation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 5-nitro-2-(trifluoromethoxy)benzoate, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves sequential nitration and esterification. For nitration, a mixed acid system (HNO₃/H₂SO₄) at 0–5°C ensures selective nitro-group introduction at the 5-position. Subsequent esterification with methanol under acid catalysis (e.g., H₂SO₄) at reflux completes the process. Optimization includes:
- Temperature control : Lower nitration temperatures minimize side products (e.g., di-nitration) .
- Catalyst screening : Lewis acids like BF₃·Et₂O enhance esterification efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted precursors.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structural confirmation :
- NMR : ¹H NMR (CDCl₃) should show characteristic signals: ester methyl (~3.9 ppm), aromatic protons (δ 8.2–8.5 ppm for nitro-substituted ring), and trifluoromethoxy (-OCF₃) as a singlet .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–O ester linkage at ~1.33 Å, nitro group planarity) .
- Elemental analysis : Matches theoretical C, H, N, F content (±0.3%).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?
- Case study : Discrepancies in NMR splitting patterns may arise from dynamic rotational barriers in the trifluoromethoxy group.
- Solution : Variable-temperature NMR (e.g., -40°C to 80°C) to slow rotation and clarify splitting .
- Cross-validation : Compare with computational predictions (DFT calculations of chemical shifts) .
Q. How do the electronic effects of the nitro and trifluoromethoxy groups influence the compound’s reactivity in nucleophilic substitution?
- Mechanistic insights :
- Nitro group : Strong electron-withdrawing effect activates the 2-position for nucleophilic attack.
- Trifluoromethoxy group : Electron-withdrawing via σ* (C–O) orbitals further polarizes the aromatic ring.
- Experimental design :
- Kinetic studies : Monitor substitution rates (e.g., with amines/thiols) under varying pH and solvents.
- Computational modeling : DFT calculations (e.g., Mulliken charges) predict reactive sites .
Q. What methodologies are employed to evaluate this compound as a pharmaceutical intermediate?
- Key approaches :
- Coupling reactions : Suzuki-Miyaura cross-coupling with boronic acids to introduce bioactive moieties .
- Bioactivity screening :
- Enzyme inhibition assays : Test against kinases or proteases (IC₅₀ determination).
- In vitro cytotoxicity : MTT assays on cancer cell lines.
- Metabolic stability : LC-MS analysis of hepatic microsomal degradation .
Key Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
